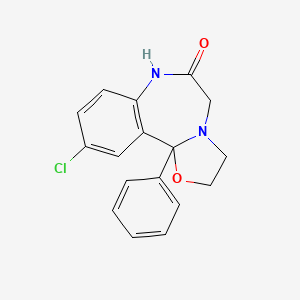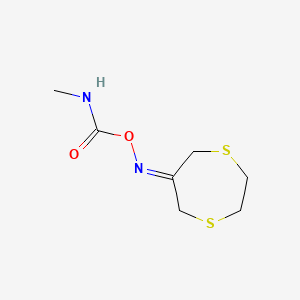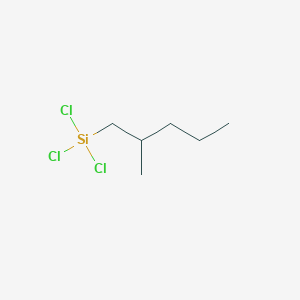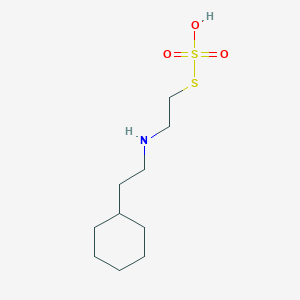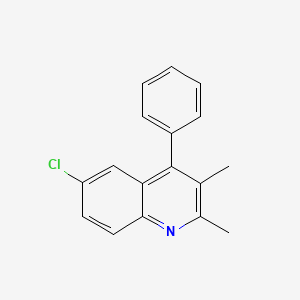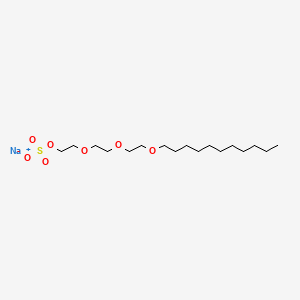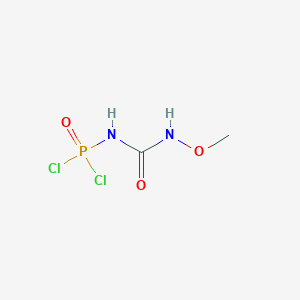
(Methoxycarbamoyl)phosphoramidic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methoxycarbamoyl)phosphoramidic dichloride is a chemical compound with the molecular formula C2H6Cl2NO2P. It is a member of the organophosphorus compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and industry. This compound is particularly notable for its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Methoxycarbamoyl)phosphoramidic dichloride can be synthesized through several methods. One common approach involves the reaction of phosphorus oxychloride with methoxyamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are carefully monitored and controlled. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Methoxycarbamoyl)phosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form phosphoramidates and phosphonates.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different phosphorus-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under anhydrous conditions to prevent premature hydrolysis .
Major Products Formed
The major products formed from reactions involving this compound include phosphoramidates, phosphonates, and phosphoric acid derivatives .
Aplicaciones Científicas De Investigación
(Methoxycarbamoyl)phosphoramidic dichloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Methoxycarbamoyl)phosphoramidic dichloride involves its ability to react with nucleophiles, forming stable phosphorus-nitrogen or phosphorus-oxygen bonds. This reactivity is exploited in various chemical and biological applications, where it can modify enzymes or other biological molecules by forming covalent bonds with specific functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamidophosphoric dichloride: Similar in structure but contains dimethylamido groups instead of methoxycarbamoyl groups.
Methylphosphonic dichloride: Another organophosphorus compound with different substituents on the phosphorus atom.
Uniqueness
(Methoxycarbamoyl)phosphoramidic dichloride is unique due to its specific functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control over chemical reactions is required .
Propiedades
Número CAS |
14898-71-6 |
|---|---|
Fórmula molecular |
C2H5Cl2N2O3P |
Peso molecular |
206.95 g/mol |
Nombre IUPAC |
1-dichlorophosphoryl-3-methoxyurea |
InChI |
InChI=1S/C2H5Cl2N2O3P/c1-9-5-2(7)6-10(3,4)8/h1H3,(H2,5,6,7,8) |
Clave InChI |
NFNKAFWLANJCIV-UHFFFAOYSA-N |
SMILES canónico |
CONC(=O)NP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



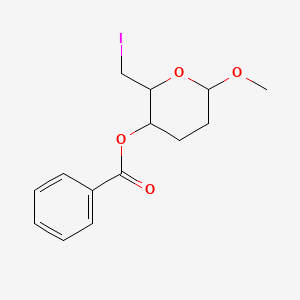
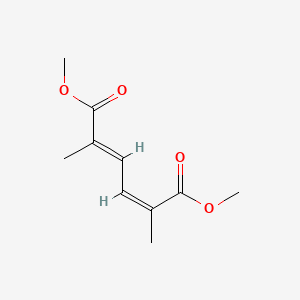
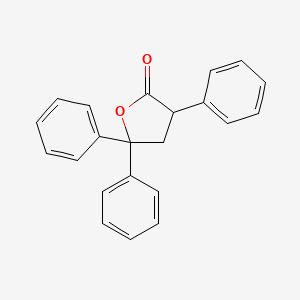
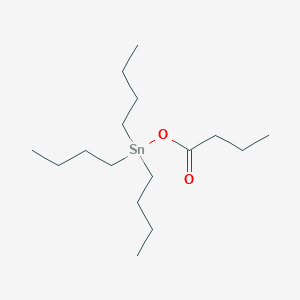
![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)
![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)
